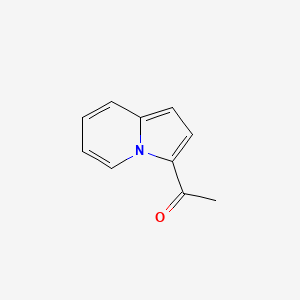

1-(Indolizin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-indolizin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPIXWZLZCMFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2N1C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 Indolizin 3 Yl Ethanone

Classical Approaches to Indolizine (B1195054) Skeleton Construction

Tschitschibabin (Chichibabin) Synthesis

The Tschitschibabin (also spelled Chichibabin) synthesis is a cornerstone in indolizine chemistry, typically yielding 2-substituted indolizines. rsc.orgrsc.org The reaction involves the cyclization of N-pyridinium salts that possess a methylene (B1212753) group adjacent to the nitrogen atom. rsc.org While the classical Tschitschibabin reaction is not the most direct route to 3-substituted indolizines, modifications and strategic choice of starting materials can lead to the desired substitution pattern.

The general mechanism commences with the quaternization of a pyridine (B92270) derivative with an α-halo ketone. The resulting pyridinium (B92312) salt is then treated with a base to generate a pyridinium ylide. This ylide undergoes an intramolecular condensation followed by dehydration to form the aromatic indolizine ring.

For the synthesis of a 3-acylated indolizine, a modification of the Tschitschibabin reaction could be envisioned. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been utilized for the synthesis of 3-allylindolizines, demonstrating the possibility of introducing substituents at the 3-position. organic-chemistry.org To obtain 1-(indolizin-3-yl)ethanone, one would need to employ a pyridine derivative and an α-halo ketone that, after cyclization, would result in an acetyl group at the C-3 position. This often requires more complex starting materials and is less direct than other methods for this specific target.

Table 1: Overview of the Tschitschibabin Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Quaternization | Reaction of a pyridine derivative with an α-halo carbonyl compound. | N-alkylpyridinium salt |

| 2. Ylide Formation | Deprotonation of the α-carbon to the pyridinium nitrogen using a base. | Pyridinium ylide |

| 3. Cyclization | Intramolecular nucleophilic attack of the ylide carbanion onto a carbonyl group or other electrophilic center. | Dihydroindolizine derivative |

| 4. Aromatization | Elimination of a water molecule (dehydration) to form the stable aromatic indolizine ring. | Indolizine derivative |

Scholtz Reaction: Intramolecular Cyclization of 2-Alkylpyridines

The Scholtz reaction, first reported in 1912, is a classical method for indolizine synthesis that is particularly relevant for the preparation of acylated indolizines. jbclinpharm.orgijettjournal.org The reaction typically involves heating a 2-alkylpyridine, such as 2-methylpyridine (B31789) (α-picoline), with an acid anhydride (B1165640) at high temperatures. jbclinpharm.orgijettjournal.org

When 2-methylpyridine is treated with acetic anhydride at elevated temperatures (200–220°C), the initial product formed, historically named "picolide," was later identified as 1,3-diacetylindolizine. jbclinpharm.org The formation of this diacetylated product suggests a plausible pathway to this compound through controlled reaction conditions or selective subsequent hydrolysis. It has been noted that monoacetyl indolizines can be further acetylated at higher temperatures, implying that careful temperature control might favor the mono-acetylated product. jbclinpharm.org

The proposed mechanism involves the initial N-acylation of 2-methylpyridine by acetic anhydride, followed by the formation of an anhydro base. This intermediate then undergoes a series of reactions, including intramolecular condensation and acylation steps, to ultimately yield the acylated indolizine. The Scholtz reaction has been successfully applied to prepare 3-acetyl derivatives of 2-methyl- and 2-phenylindolizine. jbclinpharm.org

To obtain this compound, one could potentially perform a selective hydrolysis of the more reactive 1-acetyl group from the 1,3-diacetylindolizine intermediate, as the C1 position is generally more susceptible to electrophilic attack and cleavage.

Table 2: Key Features of the Scholtz Reaction for Acetylated Indolizines

| Feature | Description |

|---|---|

| Reactants | 2-Alkylpyridine (e.g., 2-methylpyridine) and an acid anhydride (e.g., acetic anhydride). |

| Conditions | High temperatures (typically >200°C). jbclinpharm.org |

| Initial Product | Often a di-acylated indolizine (e.g., 1,3-diacetylindolizine). jbclinpharm.org |

| Pathway to this compound | 1. Controlled mono-acetylation by careful temperature management. 2. Selective hydrolysis of the 1-acetyl group from the di-acetylated product. |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for the construction of five-membered heterocyclic rings, including the pyrrole (B145914) ring of the indolizine system. rsc.orgrsc.orgchim.it This approach offers a high degree of regioselectivity and is particularly well-suited for the synthesis of indolizines with electron-withdrawing substituents at the 1 and/or 3-positions. rsc.org

This methodology involves the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile, typically an activated alkene or alkyne. researchgate.netkoreascience.kr The pyridinium ylide is usually generated in situ from the corresponding N-substituted pyridinium salt by treatment with a base. koreascience.kr The nature of the substituent on the ylide and the choice of the dipolarophile determine the substitution pattern of the resulting indolizine.

For the specific synthesis of this compound, a pyridinium ylide can be reacted with a dipolarophile containing an acetyl group. A highly efficient strategy would involve the use of an acetylenic ketone, such as but-3-yn-2-one, as the dipolarophile. The reaction of a pyridinium ylide with but-3-yn-2-one would directly introduce the acetyl group at the desired 3-position of the indolizine ring following cycloaddition and subsequent aromatization. The use of electron-deficient alkynes as dipolarophiles is common in these syntheses. ijettjournal.org

The 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles is generally considered to proceed through a concerted mechanism. researchgate.netresearchgate.net According to Frontier Molecular Orbital (FMO) theory, the reaction occurs in a [π4s + π2s] fashion, where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile in a supra-antarafacial manner, which is thermally allowed. wikipedia.org

While the reaction is concerted, it is often asynchronous, meaning that the formation of the two new sigma bonds is not simultaneous. The degree of asynchronicity depends on the electronic nature and steric hindrance of the substituents on both the ylide and the dipolarophile. acs.org In some cases with highly stabilized intermediates, a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out, but the concerted pathway is widely accepted for most pyridinium ylide cycloadditions. researchgate.net

When an alkene is used as the dipolarophile, the initial product of the 1,3-dipolar cycloaddition is a tetrahydroindolizine derivative. To obtain the aromatic indolizine, a subsequent oxidation step is required to remove two hydrogen atoms. mdpi.com Various oxidizing agents can be employed for this dehydrogenative aromatization.

In contrast, when an alkyne is used as the dipolarophile, the initial cycloadduct is a dihydroindolizine. This intermediate can spontaneously aromatize, often under the reaction conditions, especially in the presence of air (oxygen), to yield the stable indolizine ring system. mdpi.comnih.gov This spontaneous aromatization makes the use of alkynes particularly advantageous for a more direct synthesis of indolizines. In some cases, an oxidant is still added to facilitate this final aromatization step. researchgate.net The process can be viewed as an oxidative aromatization that drives the reaction towards the formation of the thermodynamically stable aromatic product.

Table 3: Comparison of Dipolarophiles in 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Dipolarophile | Initial Product | Aromatization Step | Efficiency |

|---|---|---|---|

| Alkene | Tetrahydroindolizine | Requires an external oxidizing agent. mdpi.com | Generally involves an additional synthetic step. |

| Alkyne | Dihydroindolizine | Often undergoes spontaneous aromatization, sometimes facilitated by air. mdpi.comnih.gov | More direct route to the aromatic indolizine. |

Contemporary Synthetic Strategies for this compound and its Derivatives

The synthesis of the indolizine scaffold, a privileged heterocyclic motif, has been significantly advanced through the use of modern catalytic systems. These strategies provide powerful tools for constructing the bicyclic core and introducing specific functionalities, such as the acetyl group at the C-3 position.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium, copper, rhodium, and gold, play a pivotal role in the contemporary synthesis of indolizines. They catalyze a variety of transformations, including multicomponent reactions, cross-couplings, and annulations, enabling the construction of complex molecular architectures from simple and readily available starting materials. bohrium.com

Palladium catalysis offers a robust platform for the one-pot synthesis of indolizines through multicomponent reactions. A notable strategy involves the carbonylative coupling of 2-bromopyridines, imines, and alkynes. rsc.orgscispace.com This method proceeds through the formation of a reactive mesoionic pyridine-based 1,3-dipole. nih.gov The catalytic cycle is believed to begin with the oxidative addition of the 2-bromopyridine (B144113) to a Pd(0) complex, followed by carbon monoxide insertion to form a palladium-acyl complex. nih.gov This intermediate reacts with an imine to generate the 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne to construct the indolizine ring system. rsc.orgnih.gov This approach allows for the modular assembly of diversely substituted indolizines by varying each of the three starting components. scispace.commcgill.ca

Another significant palladium-catalyzed approach is the annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org This method provides a direct and efficient route to polysubstituted indolizines, where the regioselectivity can be controlled by the choice of phosphine (B1218219) ligand. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular carbopalladation-annulation reactions have been developed to synthesize fused polycyclic indole (B1671886) structures, demonstrating the versatility of this catalyst in complex annulation cascades. nih.gov

Table 1: Examples of Palladium-Catalyzed Indolizine Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| 2-Bromopyridine, Imine, Alkyne, CO | Pd(0) catalyst | Substituted Indolizine | Multicomponent, modular synthesis via a 1,3-dipole intermediate. | rsc.org, nih.gov |

| 2-(Pyridin-2-yl)acetonitrile, Propargyl Carbonate | Pd(0) catalyst, Phosphine ligand | Polysubstituted Indolizine | Annulation with ligand-controlled regioselectivity. | organic-chemistry.org |

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-H functionalization of heterocyclic compounds, including the introduction of substituents onto the indolizine core. researchgate.netmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate. nih.govmdpi.com

For the synthesis of this compound derivatives, the Suzuki coupling can be employed in several ways. One approach involves the synthesis of a 3-haloindolizine, which can then be coupled with an appropriate organoboron reagent. Conversely, a 3-borylated indolizine can be prepared and subsequently coupled with an acyl halide. rsc.org This methodology is highly valued for its functional group tolerance and the stability and low toxicity of the boronic acid reagents. nih.gov The reaction has been successfully used to introduce aryl and heteroaryl groups at various positions on the indolizine ring, demonstrating its utility in creating structural diversity. mdpi.comdntb.gov.ua For instance, 2-borylated indolizines, synthesized from the reaction of MIDA-protected bromomethyl acylboronates with 2-alkylpyridines, serve as versatile intermediates for Suzuki couplings to produce a wide range of 2-functionalized indolizines. rsc.org

Copper-catalyzed reactions provide alternative and often complementary methods for synthesizing and functionalizing indolizines. These methodologies are attractive due to the lower cost and toxicity of copper compared to palladium. Copper catalysts are effective in promoting various transformations, including oxidative coupling, cycloisomerization, and asymmetric propargylation. organic-chemistry.orgnih.gov

One efficient route involves the copper-catalyzed oxidative coupling and annulation of 2-alkylazaarenes with terminal alkenes, which offers an atom-economic synthesis of indolizines. organic-chemistry.org Another key strategy is the cycloisomerization of 2-pyridyl-substituted propargylic acetates, which yields C-1 oxygenated indolizines under mild conditions. organic-chemistry.org For direct functionalization, a copper-catalyzed asymmetric propargylation has been developed to install a terminal alkyne group at the C-3 position of the indolizine ring. nih.gov This propargylated intermediate can then be further elaborated to introduce an acetyl group. The reaction proceeds through a stereoconvergent pathway, providing C3-propargylation products from C2-substituted indolizines. nih.gov

Table 2: Overview of Copper-Catalyzed Reactions for Indolizine Synthesis

| Reaction Type | Substrates | Catalyst System | Product | Significance | Reference(s) |

|---|---|---|---|---|---|

| Oxidative Coupling-Annulation | 2-Alkylazaarenes, Terminal Alkenes | Copper catalyst | Substituted Indolizines | Atom-economic, direct synthesis. | organic-chemistry.org |

| Cycloisomerization | 2-Pyridyl-substituted Propargylic Acetates | Copper catalyst | C-1 Oxygenated Indolizines | Mild conditions, access to functionalized indolizines. | organic-chemistry.org |

Rhodium catalysts are particularly effective in domino reactions involving hydroformylation. The rhodium-catalyzed hydroformylation of olefins is a significant industrial process for aldehyde production and has been adapted for the synthesis of complex heterocyclic structures. nih.gov In the context of indolizine synthesis, a key strategy involves the regioselective hydroformylation of N-allylpyrroles or related structures, followed by an intramolecular cyclization/dehydration cascade to form the indolizine core. nih.govnih.gov

This tandem process provides a general approach to the indolizine nucleus. doaj.org For example, the hydroformylation of optically active (R)-3-(pyrrol-1-yl)hex-1-ene generates a linear aldehyde that undergoes in situ intramolecular cyclization, dehydration, and hydrogenation to afford substituted indolizidine derivatives. nih.gov While this method often yields the reduced indolizidine scaffold, the resulting dihydroindolizine intermediates can, in principle, be aromatized to the corresponding indolizine. The stereochemistry of the starting material can be transferred with high fidelity, making this a valuable method for synthesizing chiral indolizine precursors. nih.gov

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, prized for its ability to activate π-systems like alkynes and allenes toward nucleophilic attack. Gold(I) and Gold(III) complexes catalyze a range of annulation and cycloisomerization reactions under mild conditions. organic-chemistry.org

A prominent gold-catalyzed method for indolizine synthesis involves the reaction of easily accessible 2-propargyloxypyridines with nucleophiles such as methyl ketones or acetoacetates. organic-chemistry.orgnih.gov The proposed mechanism involves the gold-catalyzed formation of an allenamide intermediate from the 2-propargyloxypyridine. Subsequent enol addition to this intermediate triggers the cyclization and aromatization cascade to afford the trisubstituted indolizine product. nih.gov This reaction tolerates a wide array of functional groups, allowing for the introduction of diversity at multiple positions of the indolizine core. nih.gov Another approach utilizes the gold-catalyzed reaction of propargyl-substituted heterocycles, which proceeds via an alkyne-vinylidene isomerization, to produce C-2 substituted N-heterocycles. organic-chemistry.org

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocyclic compounds. This method allows for the direct conversion of C-H bonds to C-B bonds, which can then be further manipulated through cross-coupling reactions to introduce a variety of functional groups. While direct iridium-catalyzed borylation of the indolizine core to synthesize this compound has not been extensively reported, the principles of this methodology can be extrapolated from studies on related heterocycles like indoles. nih.govdntb.gov.ua

The catalytic cycle typically involves an iridium(I) complex, which undergoes oxidative addition to a B-H bond of a boron-containing reagent, such as pinacolborane (HBpin). The resulting iridium(III)-hydrido-boryl complex can then interact with the indolizine substrate. C-H activation at a specific position on the indolizine ring, followed by reductive elimination, would yield the borylated indolizine and regenerate the active iridium catalyst. Subsequent Suzuki-Miyaura coupling with an acetyl-containing coupling partner would furnish the target compound, this compound. The regioselectivity of the borylation is a critical aspect and is often directed by steric and electronic factors of the substrate and ligands on the iridium catalyst.

Radical Cyclization and Cross-Coupling Approaches

Radical-mediated reactions offer a unique avenue for the construction of the indolizine nucleus. rsc.orgnih.gov These approaches often involve the generation of a radical species that undergoes an intramolecular cyclization onto a pyridine ring, followed by subsequent aromatization to form the indolizine core.

One such strategy involves the reaction of a suitably substituted pyridine derivative bearing a radical precursor. For instance, a 2-pyridyl derivative with a side chain containing a halogen or another functional group amenable to radical generation can be employed. Upon initiation, the generated radical can attack the pyridine ring, leading to a cyclized intermediate. This intermediate can then undergo oxidative aromatization to yield the indolizine scaffold. The acetyl group can either be present on the starting material or introduced in a subsequent step.

A notable example is the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This reaction is proposed to proceed through a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization to furnish substituted indolizines.

| Reactants | Catalyst/Reagent | Product | Yield (%) |

| 2-(Pyridin-2-yl)acetate derivative, Styrene | Cu(OAc)2·H2O, I2, NBu4Cl | 1-Phenyl-3-substituted-indolizine | up to 80% |

Synthesis from Heterocyclic N-Ylides

The reaction of pyridinium ylides with various dipolarophiles is a cornerstone in the synthesis of indolizine derivatives. researchgate.net This approach, often referred to as the Tschitschibabin reaction, involves the in-situ generation of a pyridinium ylide by treating a pyridinium salt with a base. The ylide then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene or alkyne, followed by aromatization to yield the indolizine.

For the synthesis of this compound, a pyridinium salt bearing an acetylmethyl group at the nitrogen atom can be reacted with an appropriate dipolarophile. Alternatively, a simple pyridinium ylide can be reacted with an α,β-unsaturated ketone. For instance, the reaction of pyridinium ylide with an enone, followed by in-situ aromatization, can provide 1-acyl substituted indolizines. chemsrc.com A concise and efficient strategy involves the integration of iodination, pyridinium ylide synthesis, and 1,3-dipolar cycloaddition from readily available aryl methyl ketones, pyridines, and acrylonitrile. lookchem.com

| Pyridinium Salt | Dipolarophile | Base/Conditions | Product |

| N-phenacylpyridinium bromide | Acrylonitrile | Base | 3-Benzoylindolizine-1-carbonitrile |

| Pyridine, Acetophenone, Acrylonitrile | I2, CuO, MeOH-THF | 3-Benzoylindolizine-1-carbonitrile | Good yields |

Approaches from Propargylic and Alkynyl Pyridines

The cycloisomerization of propargylic and alkynyl pyridine derivatives provides a direct route to the indolizine core. organic-chemistry.org These reactions are typically catalyzed by transition metals such as palladium, copper, or gold. The reaction proceeds via an intramolecular cyclization of the pyridine nitrogen onto the activated alkyne moiety.

A palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides can furnish indolizine derivatives in very good yields. organic-chemistry.org This transformation occurs through a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. Similarly, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient route to C-1 oxygenated indolizines. organic-chemistry.org

| Starting Material | Catalyst | Reactant | Product |

| Propargylic pyridine | Palladium | Aroyl chloride | 3-Aroylindolizine derivative |

| 2-Pyridyl-substituted propargylic acetate (B1210297) | Copper | - | C-1 oxygenated indolizine |

Synthetic Routes from 2-Pyridylesters and Pyrrole-Based Substrates

Derivatives of 2-pyridylacetate (B8455688) are versatile starting materials for the synthesis of indolizines. organic-chemistry.org An iodine-mediated oxidative cyclization reaction between 2-(pyridin-2-yl)acetate derivatives and various alkynes provides substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org Furthermore, a catalyst- and additive-free annulation of 2-pyridylacetates and ynals yields 3-acylated indolizines in very good yields under molecular oxygen. organic-chemistry.org

While less common, facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives can also provide a synthetic route to the indolizine skeleton, with the potential for further functionalization. organic-chemistry.org

| Starting Material | Reactant | Conditions | Product |

| 2-(Pyridin-2-yl)acetate derivative | Alkyne | Iodine-mediated | Substituted indolizine |

| 2-Pyridylacetate | Ynal | Molecular oxygen | 3-Acylated indolizine |

| 2-Acetylpyrrole derivative | - | Cycloaromatization | Indolizine skeleton |

One-Pot and Cascade Reactions

A prominent example is the three-component reaction of a pyridine, an α-halo ketone, and an electron-deficient alkyne. This reaction proceeds through the initial formation of a pyridinium salt, which is then deprotonated to form a pyridinium ylide. The ylide subsequently undergoes a 1,3-dipolar cycloaddition with the alkyne to afford the indolizine. A one-pot method for synthesizing multi-substituted indolizines from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes has been developed using a sub-equivalent amount of potassium dichromate as an oxidant under base-free conditions. rsc.org

| Component 1 | Component 2 | Component 3 | Conditions | Product |

| Pyridine | α-Halo ketone | Electron-deficient alkyne | Base | Substituted indolizine |

| Pyridine | α-Halo-carbonyl compound | Electron-deficient alkene | K2Cr2O7 | Multi-substituted indolizine |

Green Chemistry Principles in Indolizine Synthesis (e.g., Ionic Liquids, Biocatalysis)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. rsc.orgrsc.org This includes the use of environmentally benign solvents like ionic liquids and the application of biocatalysts.

Ionic liquids, with their low vapor pressure and high thermal stability, can serve as recyclable reaction media for the synthesis of indolizines. They can facilitate reactions and, in some cases, enhance yields and selectivities.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes can be employed to catalyze key steps in the synthesis of indolizines. For instance, lipases have been used as biocatalysts in the one-pot synthesis of indolizines. While specific examples for the biocatalytic synthesis of this compound are not widespread, the potential for enzymatic transformations in the construction of the indolizine core or in the functionalization of the molecule is significant.

Reaction Mechanism Elucidation for this compound Formation

The formation of the this compound scaffold is primarily achieved through methodologies that construct the indolizine core, with the acetyl group being introduced either prior to or during the cyclization process. Key among these methods are 1,3-dipolar cycloaddition reactions and variations of the Tschitschibabin (Chichibabin) reaction.

Identification of Key Intermediates and Transition States

A prevalent method for constructing the indolizine ring is the [8+2] cycloaddition, more formally known as a 1,3-dipolar cycloaddition. This reaction involves a pyridinium ylide as the 1,3-dipole and an appropriate dipolarophile.

In the context of synthesizing this compound, the key intermediate is a pyridinium ylide, which is typically generated in situ. This occurs through the reaction of a pyridine derivative with an α-halocarbonyl compound, such as 3-bromo-2-butanone, or by deprotonation of a pyridinium salt. The ylide, a neutral molecule with separated formal charges, is a crucial intermediate that possesses a nucleophilic carbanion.

The reaction proceeds via a concerted mechanism, passing through a high-energy transition state where the 1,3-dipole reacts with an electron-deficient alkyne, such as a propiolate, which can serve as a precursor to the acetyl group. The cycloaddition leads to a dihydropyridine (B1217469) intermediate, which subsequently undergoes aromatization, often through oxidation or elimination, to yield the stable indolizine ring system. rsc.org When an alkene is used as the dipolarophile, a specific oxidant is typically required to achieve the final aromatic product. rsc.org

Another significant pathway is the Tschitschibabin reaction, which involves the condensation of 2-alkylpyridines (picolines) with α-bromoacetophenone derivatives. While the classic reaction yields 2-substituted indolizines, modifications and alternative strategies allow for substitution at the C-3 position. The mechanism involves the formation of a quaternary pyridinium salt, followed by deprotonation to form an ylide, intramolecular cyclization, and subsequent dehydration to form the indolizine ring.

Catalytic Roles in Directing Reaction Pathways

Catalysts play a pivotal role in modern synthetic routes to indolizines, offering improved yields, milder reaction conditions, and enhanced control over regioselectivity. Transition metals, particularly palladium, copper, gold, and rhodium, are extensively used.

Palladium catalysts are instrumental in cross-coupling and cycloisomerization cascade reactions. A typical catalytic cycle for a palladium-catalyzed synthesis might begin with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. youtube.com This is followed by migratory insertion of a reactant, such as an alkyne or carbon monoxide, and subsequent coordination with the pyridine moiety. youtube.comnih.gov The final steps involve cyclization and reductive elimination to regenerate the Pd(0) catalyst and release the indolizine product. youtube.com For instance, palladium catalysis can facilitate the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. nih.gov

Copper catalysts are often employed in oxidative coupling-annulation reactions. They can facilitate the direct cyclization between 2-alkylpyridines and various partners like enolizable aldehydes or terminal alkenes, providing an atom-economical route to substituted indolizines. rsc.org Depending on the nature of the copper catalyst and reaction conditions, the isomerization of certain intermediates can be directed to selectively yield 1,3- or 1,2-disubstituted indolizines. rsc.org

Regioselective and Stereoselective Control in Synthetic Protocols

Achieving the desired substitution pattern, specifically the placement of the acetyl group at the C-3 position, is a critical challenge in the synthesis of this compound. Regioselectivity is governed by the choice of starting materials, reaction mechanism, and catalytic system.

The 1,3-dipolar cycloaddition strategy is a powerful tool for controlling regiochemistry. The reaction between a pyridinium ylide and an unsymmetrical dipolarophile can lead to different regioisomers. The use of dipolarophiles with electron-withdrawing groups, such as acetylenic ketones, often directs the formation of indolizines with acceptor moieties at the C-1 and/or C-3 positions. rsc.org This selectivity is dictated by the electronic and steric interactions in the transition state, where the nucleophilic carbon of the ylide attacks the most electrophilic carbon of the dipolarophile.

Catalyst-controlled regioselectivity is another key strategy. For example, in reactions involving cyclopropenes, the choice of catalyst can selectively lead to either 1,3- or 1,2-disubstituted indolizines. rsc.org Similarly, in palladium-catalyzed annulations, the choice of phosphine ligand can significantly influence the regiochemical outcome of the reaction.

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is governed by the electronic properties of the indolizine nucleus, which is an electron-rich, 10π-aromatic system. This inherent electron-rich character makes it susceptible to electrophilic attack.

Electrophilic Substitution Reactions on the Indolizine Core

The indolizine ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Vilsmeier-Haack formylation. The substitution pattern is determined by the relative stability of the cationic σ-complex (arenium ion) intermediates.

For the unsubstituted indolizine ring, electrophilic attack occurs preferentially at the C-1 and C-3 positions of the five-membered pyrrole-like ring. This preference is due to the ability of the nitrogen atom to stabilize the positive charge in the resulting σ-complex through resonance, without disrupting the aromaticity of the six-membered pyridine ring.

However, in this compound, the C-3 position is substituted with an electron-withdrawing acetyl group. This group deactivates the C-3 position towards further electrophilic attack through both inductive and resonance effects. Consequently, incoming electrophiles are directed to the next most nucleophilic and sterically accessible position, which is C-1.

The general regioselectivity for electrophilic substitution on this compound can be summarized as follows:

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-3-acetylindolizine |

| Halogenation | Br₂/AcOH | 1-Bromo-3-acetylindolizine |

| Vilsmeier-Haack | POCl₃/DMF | 1-Formyl-3-acetylindolizine |

This regiochemical outcome is a classic example of directing group effects in heterocyclic chemistry. The deactivating nature of the acetyl group at C-3 effectively shields this position, making the C-1 position the primary site for electrophilic substitution.

Acylation Reactions (e.g., Friedel-Crafts Type)

The indolizine ring is susceptible to electrophilic substitution, with a preference for the 1- and 3-positions. The presence of an acetyl group at the 3-position deactivates this site towards further electrophilic attack. Consequently, acylation reactions, such as the Friedel-Crafts acylation, are directed to the most nucleophilic unsubstituted position, which is the C-1 position.

The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The electron-rich π-system of the indolizine ring then attacks the acylium ion, leading to the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate. masterorganicchemistry.com Subsequent deprotonation at the C-1 position by a weak base restores the aromaticity of the indolizine ring, yielding the 1-acylated product. byjus.com

Table 1: Regioselectivity in Friedel-Crafts Acylation of this compound

| Reactant | Acylating Agent | Catalyst | Major Product |

|---|

Halogenation Processes (e.g., with N-Bromosuccinimide)

The halogenation of this compound, similar to acylation, is an electrophilic substitution reaction. The deactivating effect of the 3-acetyl group directs incoming electrophiles to the C-1 position. While extensive studies on the halogenation of this compound are not widely reported, the reactivity of similar 3-acylindolizine derivatives provides insight. For instance, iodination of 3-acetylindolizine in the presence of sodium acetate yields the 1-iodo derivative, while in alcohol, the 1,3-diiodo derivative can be formed. worktribe.com

N-Bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination via a radical pathway, as well as for electrophilic bromination of activated aromatic rings. youtube.comyoutube.com In the context of this compound, NBS in the absence of a radical initiator would likely act as a source of electrophilic bromine, leading to bromination at the C-1 position. The mechanism would proceed through the typical electrophilic aromatic substitution pathway. nih.gov

Nitration and Nitrosation

Nitration of the indolizine nucleus can be challenging as it often leads to oxidation of the substrate. worktribe.com However, for 3-acylindolizine derivatives, nitration can proceed with a degree of regioselectivity. The nitration of 3-acetyl-2-methylindolizine in concentrated sulfuric acid yields the 1-nitro derivative, with a small amount of the 1,3-dinitro compound also being formed. worktribe.com This suggests that this compound would likely undergo nitration at the C-1 position under similar conditions. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Nitrosation of indolizines with an unsubstituted 3-position typically occurs at this site. However, when the 3-position is blocked, as in this compound, nitrosation is directed to the C-1 position. For example, the treatment of 3-acetyl-2-methylindolizine with nitrous acid results in the formation of the 1-nitroso derivative. worktribe.com This contrasts with nitration, highlighting a difference in the regiochemical preferences of the nitrosating and nitrating agents. worktribe.com

Nucleophilic Addition and Substitution Reactions

The carbonyl group of the ethanone (B97240) moiety in this compound is susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic and can be attacked by various nucleophiles. academie-sciences.fracademie-sciences.fr These reactions typically involve the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

While specific studies on this compound are limited, it is expected to undergo typical carbonyl reactions such as reduction with hydride reagents or addition of organometallic reagents. Nucleophilic substitution reactions on the indolizine ring itself are rare due to its electron-rich nature. nih.gov

Oxidation and Reduction Chemistry of the Ethanone Moiety and Indolizine Ring

The oxidation and reduction of this compound can occur at either the ethanone moiety or the indolizine ring, depending on the reagents and reaction conditions.

The acetyl group can be reduced to an ethyl group or a secondary alcohol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄), which would reduce the ketone to a secondary alcohol. youtube.com The reduction of an aldehyde with sodium borohydride yields a primary alcohol, while a ketone yields a secondary alcohol. youtube.com

The indolizine ring itself can be susceptible to oxidation, which can sometimes compete with or be favored over reactions at the substituent. researchgate.net The choice of oxidizing agent is crucial to control the reaction outcome.

Metalation and Directed Metalation Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgbaranlab.orgwikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. While the acetyl group is not a classical strong DMG, related ester-substituted indolizines have been shown to undergo directed metalation. nih.gov The regioselectivity of these reactions can be controlled by the choice of base and electrophile. nih.gov For this compound, metalation could potentially be directed to the C-2 position by the acetyl group, or to the C-5 position, which is known to be an acidic site in some indolizine systems. worktribe.comnih.gov

Cyclization and Rearomatization Processes of Indolizine Intermediates

The functional groups on this compound can be utilized to construct fused heterocyclic systems through cyclization reactions. For instance, the methyl group of the ethanone moiety could be functionalized and then participate in a cyclization reaction with a substituent introduced at the C-2 position. Following cyclization, a rearomatization step would lead to a stable, fused aromatic system. Such strategies are common in the synthesis of complex heterocyclic frameworks. rsc.orgbohrium.com

Cascade reactions involving Michael addition, intramolecular nucleophilic substitution, and subsequent aromatization are also known for the synthesis of functionalized indolizines and could potentially be applied to derivatives of this compound to build more complex structures.

Advanced Spectroscopic and Structural Elucidation of 1 Indolizin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Indolizin-3-yl)ethanone, NMR studies are crucial for confirming the position of the acetyl group and characterizing the electronic environment of the bicyclic indolizine (B1195054) ring system.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the coupling constants (J) provide information about adjacent protons.

The protons on the indolizine ring are designated by their position (H-1, H-2, H-5, H-6, H-7, H-8). The acetyl group introduces a characteristic singlet in the upfield region corresponding to the three equivalent methyl protons. The protons on the six-membered ring (H-5 to H-8) typically appear as a complex multiplet, while the protons on the five-membered ring (H-1 and H-2) have distinct chemical shifts. Specifically, H-5, being adjacent to the nitrogen atom, is expected to be the most deshielded proton of the ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | Data not available | s (singlet) | - |

| H-1 | Data not available | s (singlet) | - |

| H-2 | Data not available | d (doublet) | Data not available |

| H-5 | Data not available | d (doublet) | Data not available |

| H-6 | Data not available | t (triplet) | Data not available |

| H-7 | Data not available | t (triplet) | Data not available |

| H-8 | Data not available | d (doublet) | Data not available |

| (Detailed, experimentally verified ¹H NMR data for the parent compound this compound were not available in the searched public literature. The table structure is provided as a template.) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing insight into the molecular symmetry and the nature of the carbon atoms (e.g., C=O, aromatic C-H, aromatic quaternary C).

The carbonyl carbon (C=O) of the acetyl group is highly deshielded and appears at a characteristic downfield chemical shift, typically around 190 ppm. The carbons of the indolizine ring resonate in the aromatic region (approximately 100-140 ppm). The position of the acetyl substituent at C-3 significantly influences the chemical shifts of the surrounding carbons (C-2, C-8a, and C-3a).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O | Data not available |

| CH₃ | Data not available |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| (Comprehensive ¹³C NMR data for this compound were not found in the publicly accessible literature. The table is presented as a structural template.) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While specific 2D NMR studies for the parent this compound are not detailed in the available literature, these techniques are indispensable for unambiguous structural assignment of its derivatives.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the six-membered and five-membered rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would unequivocally confirm the placement of the acetyl group at the C-3 position by showing a correlation from the methyl protons to the C-3 carbon and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly useful for identifying the presence of key functional groups. In this compound, the most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O) of the ketone. The conjugation of the carbonyl group with the aromatic indolizine ring system is expected to lower its stretching frequency compared to a simple aliphatic ketone. Other characteristic bands include C-H stretching of the aromatic ring and the methyl group, and C=C and C-N stretching vibrations within the indolizine ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1650 - 1630 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C-H (Methyl) | Stretching | ~2950 - 2850 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| (Specific, experimentally determined IR peak values for this compound were not available in the searched literature. The provided ranges are based on typical values for conjugated ketones and aromatic systems.) |

Raman Spectroscopy Applications

Raman spectroscopy, like IR, measures the vibrational modes of a molecule. However, it is based on inelastic scattering of light and provides complementary information. While specific Raman studies on this compound are not documented in the available literature, this technique would be valuable for studying the indolizine ring system. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. This could provide further structural insights into the C=C and C-N bonds of the heterocyclic core.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. By measuring the absorption of UV and visible light, insights into the electronic transitions between different energy levels within the molecule can be obtained.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic indolizine ring system and the carbonyl group. The indolizine core, being a π-conjugated heterocyclic system, gives rise to intense absorptions corresponding to π→π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Additionally, the acetyl group at the 3-position introduces a carbonyl chromophore. This group can exhibit a weaker n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital of the C=O double bond. The conjugation of the acetyl group with the indolizine ring can influence the energy of these transitions, often leading to a bathochromic (red) shift compared to non-conjugated systems.

While specific experimental spectral data for this compound is not widely published, the expected transitions based on its structure are summarized in the table below. The exact absorption maxima (λmax) can be influenced by the solvent used for analysis.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region |

| π→π | Indolizine aromatic system | Ultraviolet (200-400 nm) |

| n→π | Carbonyl group (C=O) | Ultraviolet/Visible (~300-400 nm) |

The electronic properties of the indolizine ring are sensitive to the presence of substituents, which can significantly alter the UV-Vis absorption spectrum. The effect of a substituent is largely determined by its electron-donating or electron-withdrawing nature. mdpi.commiamioh.edu

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups, when attached to the indolizine ring, can increase the electron density of the π-system. This generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) withdraw electron density from the aromatic ring. acs.orgrsc.org This typically stabilizes the ground state more than the excited state, increasing the HOMO-LUMO energy gap and causing a hypsochromic shift (a shift to shorter wavelengths). nih.gov

The position of the substituent on the indolizine ring also plays a critical role in the extent of the spectral shift. The acetyl group already present at the C3 position acts as an electron-withdrawing group, and its interaction with other substituents can lead to complex changes in the electronic transitions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with the molecular formula C10H9NO, the theoretical exact mass can be calculated. HRMS is used to experimentally verify this value, typically to within a few parts per million (ppm), which provides strong evidence for the compound's identity. mdpi.com

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C10H9NO | 159.06841 |

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. "Soft" ionization methods are generally preferred as they minimize fragmentation and produce a prominent molecular ion peak, which is essential for determining the molecular weight.

Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is particularly well-suited for polar molecules. nih.gov It typically generates protonated molecules, [M+H]+, in positive ion mode. For this compound, this would result in an ion with an m/z value of approximately 160.0757.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for a broad range of compounds, including those with moderate polarity. It is often used for molecules that are less amenable to ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It allows for the analysis of complex mixtures and is commonly used in the characterization of indolizine derivatives and related compounds.

The fragmentation pattern observed in the mass spectrum (often induced by techniques like collision-induced dissociation, CID) can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group (as a ketene, CH2CO, or a methyl radical, •CH3 followed by CO) from the molecular ion. miamioh.edu

X-ray Crystallography for Definitive Structural Assignment

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and torsion angles, thereby offering an unambiguous depiction of the molecular geometry and conformation of a compound in the solid state.

For this compound, a successful single-crystal X-ray diffraction study would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and crystallographic parameters. While a publically available, specific crystal structure for the parent compound this compound is not widely reported in crystallographic databases, analysis of related structures and derivatives allows for a theoretical description of its expected structural features.

The indolizine core is a planar bicyclic aromatic system. The acetyl group at the 3-position is expected to be coplanar with the indolizine ring to maximize conjugation. Key structural parameters that would be determined from X-ray diffraction include the bond lengths within the fused pyridine (B92270) and pyrrole (B145914) rings of the indolizine nucleus, the carbon-carbon and carbon-oxygen bond lengths of the acetyl group, and the bond connecting the acetyl group to the indolizine ring.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2-1.4 |

Note: This table is illustrative and represents typical values for similar organic compounds, as specific experimental data for this compound is not publicly available.

Analysis of Intramolecular and Intermolecular Interactions in Crystal Lattice

Intramolecular Interactions: Within the this compound molecule, the primary intramolecular interactions are the covalent bonds that define its structure. The planarity of the indolizine ring system is maintained by the sp² hybridization of the carbon and nitrogen atoms. There may be weak intramolecular hydrogen bonds, such as a C-H···O interaction between a hydrogen atom on the indolizine ring and the oxygen atom of the acetyl group, which would influence the conformation of the acetyl group relative to the ring.

Intermolecular Interactions: In the crystal lattice, it is anticipated that this compound molecules would be held together by a combination of weak intermolecular forces. These would likely include:

π-π Stacking: The planar aromatic indolizine rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the indolizine ring and the methyl group of the acetyl moiety, and the oxygen and nitrogen atoms as acceptors.

The interplay of these interactions would dictate the specific packing motif and the resulting macroscopic properties of the crystalline solid.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula to validate its empirical formula and purity.

The molecular formula for this compound is C₁₀H₉NO. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 75.45 | Data not available |

| Hydrogen (H) | 5.70 | Data not available |

| Nitrogen (N) | 8.80 | Data not available |

| Oxygen (O) | 10.05 | Data not available |

The calculated percentages serve as a benchmark for experimental results. A close correlation between the experimental and theoretical values would confirm the elemental composition and, by extension, the empirical formula of the synthesized this compound.

Computational and Theoretical Investigations of 1 Indolizin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules. For 1-(Indolizin-3-yl)ethanone, both Density Functional Theory (DFT) and ab initio methods have been employed to predict its properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the study of indolizine (B1195054) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are utilized to determine the optimized molecular geometry, charge distribution, and various reactivity descriptors. These calculations help in understanding how the acetyl group at the 3-position influences the electronic environment of the indolizine core.

The electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in predicting the chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For indolizine derivatives, this energy gap helps in assessing their potential as reactive intermediates in various chemical transformations.

Table 1: Calculated Electronic Properties of an Indolizine Derivative using DFT (Note: Data is illustrative and based on typical values for similar indolizine systems)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the indolizine ring, indicating these as sites for electrophilic interaction.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a higher level of theoretical accuracy for calculating molecular properties. For indolizine derivatives, ab initio calculations have been used to obtain precise information about their charge distribution and geometry. researchgate.net These methods can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.net

Such high-accuracy calculations are particularly useful for understanding the subtle electronic effects of substituents on the indolizine ring system. For this compound, these methods can precisely quantify the electron-withdrawing effect of the acetyl group and its impact on the aromaticity of the bicyclic system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time. These simulations provide insights into conformational changes and intermolecular interactions.

While specific studies on the conformational dynamics of this compound are not extensively documented in the provided search results, the principles of MD simulations can be applied to understand its behavior. An MD simulation would track the movement of each atom in the molecule over time, based on a force field that describes the interatomic forces.

For this compound, a key aspect to investigate would be the rotational dynamics of the acetyl group relative to the indolizine plane. The simulation could reveal the preferred orientation of the acetyl group and the energy barriers associated with its rotation. This information is crucial for understanding how the molecule presents itself for interaction with other molecules, such as biological macromolecules.

The interaction of this compound derivatives with biological targets has been a subject of computational studies, particularly in the context of drug design. For instance, derivatives of 1-(indolizin-3-yl)ethan-1-one have been identified as inhibitors of the CREB-binding protein (CBP) bromodomain, a potential target for prostate cancer treatment. researchgate.netnih.gov

Molecular dynamics simulations have been employed to study the binding of these inhibitors to the CBP bromodomain. researchgate.net These simulations can reveal the key amino acid residues involved in the binding, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. researchgate.net Such studies are instrumental in the rational design and optimization of more potent and selective inhibitors. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interaction between the HOMO of one molecule and the LUMO of another.

For this compound, the HOMO is likely to be distributed over the electron-rich indolizine ring, making it the site for electrophilic attack. Conversely, the LUMO would be associated with the electron-deficient regions, including the acetyl group, making it susceptible to nucleophilic attack.

The energy and distribution of these frontier orbitals dictate the molecule's reactivity in various chemical reactions, including cycloadditions and nucleophilic/electrophilic substitutions. For instance, the HOMO-LUMO gap can be correlated with the molecule's stability and its potential to participate in chemical reactions. A smaller gap generally implies higher reactivity.

HOMO-LUMO Energy Gap Calculations and Significance

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for explaining the structure and reactivity of molecules. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a fundamental parameter for characterizing the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. nih.gov These calculations provide insights into the electronic and optical properties of molecules and help determine their sensitivity towards electrophilic and nucleophilic attacks. nih.gov

For indolizine derivatives, Density Functional Theory (DFT) calculations are often employed to determine these quantum chemical parameters. For instance, calculations at the B3LYP/6-311G (d,p) level can be used to compute the energies of the HOMO and LUMO orbitals. nih.gov The energy gap is calculated using the formula:

ΔE = ELUMO - EHOMO

The resulting energy gap value, typically expressed in electron volts (eV), provides a quantitative measure of the molecule's reactivity. nih.govyoutube.com

Table 1: Significance of Frontier Molecular Orbitals

| Orbital/Concept | Significance in Chemical Reactivity |

|---|---|

| HOMO | Represents the ability to donate an electron. Governs reactions with electrophiles. |

| LUMO | Represents the ability to accept an electron. Governs reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. A small gap implies higher reactivity, while a large gap implies higher stability. |

Orbital Overlap and Reactivity Predictions

The spatial distribution of the HOMO and LUMO is crucial for predicting the reactive sites within a molecule. The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack. In contrast, the areas with the highest LUMO density are the most likely sites for nucleophilic attack. By visualizing these orbitals, chemists can predict how a molecule like this compound will interact with other reagents.

The concept of orbital overlap is central to understanding reaction mechanisms, such as the 1,3-dipolar [3+2] cycloaddition, which is a key step in synthesizing the indolizine scaffold. tandfonline.com This reaction involves the interaction of the frontier orbitals of a pyridinium (B92312) ylide and an electron-deficient alkyne. The efficiency and regioselectivity of such cycloaddition reactions are governed by the relative energies and shapes of the interacting molecular orbitals. Computational analysis of the FMOs can elucidate the most favorable overlap, thereby predicting the reaction's outcome and the structure of the resulting indolizine derivative.

In Silico Structure-Activity Relationship (SAR) Studies

Computational Design and Virtual Screening of Indolizine Derivatives

The this compound scaffold has served as a valuable framework in computational drug design for developing potent and selective inhibitors against various biological targets. researchgate.net A prominent example is its use in the structural optimization of inhibitors for the CREB-binding protein (CBP) bromodomain, a target in prostate cancer treatment. nih.govcofc.edu Starting with the this compound core, researchers have designed and synthesized series of derivatives with the goal of improving cellular potency and metabolic stability. nih.gov

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For indolizine derivatives, this process has been applied to identify potential inhibitors for targets such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and cyclooxygenase-2 (COX-2). tandfonline.comresearchgate.net In these studies, a library of indolizine compounds is docked into the active site of the target protein, and their binding modes and energies are evaluated. This in silico approach allows for the rapid identification of promising candidates for further experimental testing. mdpi.comacs.org For example, a structure-based virtual screening campaign successfully identified novel InhA inhibitors, which are crucial for developing new anti-tuberculosis agents. acs.org

Predictive Modeling of Binding Affinities for Target Modulation

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is essential for understanding how chemical structure relates to biological activity and for predicting the binding affinity of new compounds. mdpi.com These models use statistical methods to correlate variations in the chemical structure of compounds with changes in their measured biological effect, such as binding affinity or inhibitory concentration (IC50).

For indolizine derivatives, 3D-QSAR models have been developed to gain insights into the structural requirements for high activity against specific targets. researchgate.netresearchgate.net These models can help identify the key chemical features—such as hydrophobic, electrostatic, and steric properties—that govern the interaction between the indolizine ligand and its target protein. nih.gov By understanding these relationships, medicinal chemists can rationally design new derivatives with enhanced binding affinities. For instance, molecular modeling studies on 7-methoxy indolizine analogues as COX-2 inhibitors indicated that hydrophobic interactions were the primary contributors to their inhibitory activity. nih.gov Such predictive models are instrumental in the iterative process of lead optimization, guiding the synthesis of more potent and selective therapeutic agents.

Molecular Docking and Ligand-Protein Interaction Studies

Induced Fit Docking for Enzyme Active Site Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net While standard docking often treats the protein as a rigid entity, Induced Fit Docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site. nih.gov This flexibility is crucial, as the binding of a ligand can induce significant conformational changes in the enzyme's active site to achieve an optimal fit. researchgate.net

The IFD protocol has been successfully used to study the binding of various inhibitors to protein kinases, which are a common target for indolizine-based compounds. nih.gov In the context of this compound derivatives, IFD can provide a more accurate representation of the ligand-protein interactions. For example, in the development of CBP bromodomain inhibitors, molecular docking simulations were essential to understand the binding mode of the this compound scaffold. nih.gov An IFD approach would refine this by allowing side chains of key amino acid residues in the CBP active site (such as Tyr158 in InhA or Cys797 in EGFR) to adjust their conformations to accommodate the ligand. acs.orgnih.gov This leads to a more realistic prediction of the binding pose and helps to elucidate critical interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's potency and selectivity. tandfonline.comnih.gov

Table 2: Key Interactions Identified Through Molecular Docking of Indolizine Derivatives

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| InhA (M. tuberculosis) | Met98, Phe91 | Hydrophobic | tandfonline.com |

| COX-2 | - | Hydrophobic | nih.gov |

| CBP Bromodomain | - | (Not specified) | nih.gov |

Characterization of Binding Modes with Bromodomains and Other Proteins

The primary biological targets for which the binding of this compound has been computationally characterized are bromodomains, specifically the CREB-binding protein (CBP) bromodomain. nih.govresearchgate.net Molecular docking simulations have been instrumental in understanding the specific interactions that govern the binding of this compound derivatives to the acetyl-lysine binding pocket of the CBP bromodomain. researchgate.net

These computational models reveal that the this compound scaffold orients itself within the binding site to form a network of crucial interactions with key amino acid residues. The acetyl group of the ethanone (B97240) moiety is often predicted to engage in hydrogen bonding with conserved water molecules and key residues within the binding pocket, mimicking the interaction of the natural acetyl-lysine substrate. researchgate.net

Furthermore, the indolizine ring system plays a significant role in establishing favorable van der Waals and hydrophobic interactions with the side chains of various amino acids lining the CBP bromodomain's binding cavity. These interactions are critical for the affinity and selectivity of the compound. Structural optimization of a series of 1-(indolizin-3-yl)ethan-1-one compounds has led to the development of potent and selective CBP bromodomain inhibitors. nih.govresearchgate.net For instance, the derivative Y08284 has demonstrated high potency, which has been rationalized through detailed computational binding mode analysis. researchgate.net

The key interactions for a representative this compound derivative within the CBP bromodomain binding pocket, as suggested by molecular modeling studies, are summarized in the interactive table below.

Interactive Table: Predicted Interactions between a this compound Derivative and the CBP Bromodomain

| Interacting Part of Compound | Interacting Amino Acid Residue(s) | Type of Interaction |

|---|---|---|

| Ethanone Acetyl Group | Conserved Water Molecules, Asp1112 | Hydrogen Bonding |

| Indolizine Ring System | Val1110, Leu1107, Ile1122 | Hydrophobic Interactions |

These computational studies have not only provided a static picture of the binding event but have also guided the rational design of more potent and selective inhibitors by identifying key areas for chemical modification on the this compound scaffold. nih.govresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

While extensive experimental spectroscopic data is available for the characterization of this compound and its derivatives, a detailed computational study dedicated to the prediction of its spectroscopic parameters has not been prominently featured in the reviewed scientific literature. However, the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra through computational methods is a well-established field that can be applied to this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for the calculation of a wide range of molecular properties, including spectroscopic parameters. By calculating the optimized molecular geometry and the electronic structure of this compound, it is theoretically possible to predict its 1H and 13C NMR chemical shifts, the vibrational frequencies corresponding to its IR absorption bands, and the electronic transitions that give rise to its UV-Vis spectrum.

For instance, the theoretical calculation of NMR chemical shifts would involve determining the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane. Similarly, the prediction of an IR spectrum involves the calculation of the vibrational frequencies of the molecule's normal modes of vibration and their corresponding intensities. Electronic excitation energies and oscillator strengths can be computed to simulate the UV-Vis absorption spectrum.

Advanced Applications and Research Focus Areas of 1 Indolizin 3 Yl Ethanone

Applications in Organic Electronics and Advanced Materials Science

The tunable photophysical properties of the indolizine (B1195054) core make it a promising candidate for applications in organic electronics. The introduction of an acetyl group at the 3-position, as in 1-(indolizin-3-yl)ethanone, can further modify these properties, opening avenues for its use in various devices and materials. While research on the broader class of indolizine derivatives is more extensive, the potential for this compound in these areas is a subject of ongoing investigation.

Development of Electroluminescent Materials

Indolizine derivatives are being explored for their potential in organic light-emitting devices (OLEDs) due to their inherent fluorescence. rsc.org The development of new fluorescent scaffolds is crucial for advancing OLED technology, and the indolizine core offers a platform for creating materials with tunable emission colors. By modifying the substituents on the indolizine ring, researchers can influence the intramolecular charge transfer (ICT) characteristics, which in turn affects the emission wavelength. For instance, introducing electron-donating or electron-withdrawing groups can shift the emission from the blue to the orange region of the spectrum. nih.gov While direct applications of this compound in commercial OLEDs are not yet established, its role as a synthon for more complex electroluminescent molecules is an active area of research.

Integration in Dye-Sensitized Solar Cells

The field of photovoltaics has seen growing interest in organic dyes for use in dye-sensitized solar cells (DSSCs). Indolizine-based dyes have been investigated as potential sensitizers in these devices. rsc.orgresearchgate.net The planar structure of the indolizine nucleus can facilitate efficient electron transfer, a critical process in the operation of DSSCs. Organic donors based on the indolizine heterocycle have been synthesized and incorporated into DSSC sensitizers. researchgate.net These donors have shown the ability to contribute electron density, a key property for effective dye performance. researchgate.net Although specific studies focusing on this compound as the primary dye are limited, its chemical structure suggests it could be a valuable precursor for the synthesis of more elaborate D-π-A (donor-π-bridge-acceptor) dyes for DSSC applications.

Design of Photoresponsive Materials